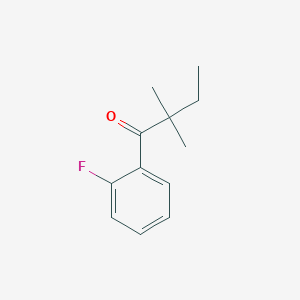

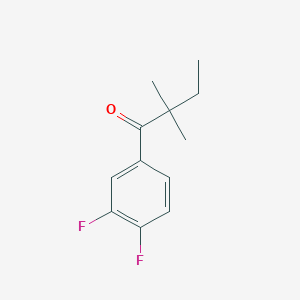

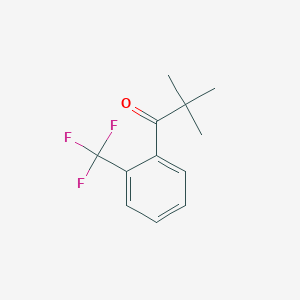

Cyclopentyl 2,4-difluorophenyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

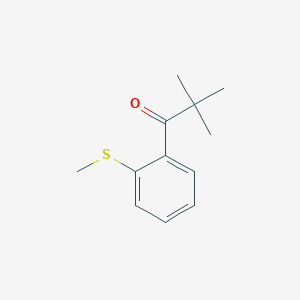

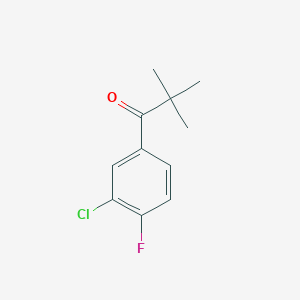

Cyclopentyl 2,4-difluorophenyl ketone (CPDK) is an organic compound that has recently become a focus of scientific research due to its unique properties. CPDK is a colorless liquid with a low boiling point, and is soluble in water and organic solvents. CPDK has been studied for its potential applications in various fields, including pharmaceuticals, biochemistry, and analytical chemistry.

Aplicaciones Científicas De Investigación

Synthetic Approaches and Chemical Reactions

- A study described the synthesis of various functionalized bridged bithiophenes, starting with dialkyl ketones and leading to the production of tertiary alcohol derivatives and 4,4-dialkyl-4H-cyclopenta[2,1-b:3,4-b']dithiophenes (Van Mierloo et al., 2010).

- Research on a new hydrazone derivative synthesized by reacting chalcone with 2,4-dinitrophenylhydrazine revealed its significant antioxidant and anti-tyrosinase activity, indicating potential biological applications (Saouli et al., 2020).

- In a study, cyclopentyl methyl ether was used as a solvent in synthesizing 1,3-dioxanes and 1,3-dioxolanes, demonstrating its utility in environmentally friendly acetalization reactions (Azzena et al., 2015).

Photochemistry and Photoreactions

- Research into the photochemistry of 2-Cyclopentenyl methyl ketones revealed a 1,3-acetyl shift and oxa-di-π-methane rearrangement, underscoring the complex photochemical behaviors of these compounds (Gonzenbach et al., 1977).

- The solid-state photochemistry of α-cycloalkyl-p-chloroacetophenone derivatives was studied, showing smooth type II photochemistry in the crystalline phase (Scheffer et al., 1986).

Catalysis and Organic Synthesis

- A study on cyclopropyl phenyl ketone demonstrated its ability to undergo oxidative addition, forming a key intermediate in nickel-catalyzed cycloaddition for producing cyclopentane compounds (Ogoshi et al., 2006).

- Another research highlighted the use of cyclopentyl organometallic reagents for tuning reactions with aliphatic ketones, showing potential in asymmetric synthesis (Roy et al., 2009).

Mecanismo De Acción

Target of Action

Cyclopentyl 2,4-difluorophenyl ketone is a chemical compound that is often used in organic synthesis . It’s important to note that the targets can vary depending on the specific context and conditions under which the compound is used.

Mode of Action

In general, ketones can participate in various chemical reactions, including nucleophilic additions and condensation reactions . The presence of the difluorophenyl group may influence the reactivity of the ketone, potentially leading to unique interactions with its targets.

Propiedades

IUPAC Name |

cyclopentyl-(2,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHRYHNRZZYGTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642581 |

Source

|

| Record name | Cyclopentyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898791-93-0 |

Source

|

| Record name | Cyclopentyl(2,4-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.